Ethyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine and phenyl groups. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyrimidine Group: This step involves the reaction of the thiophene derivative with a chlorinated pyrimidine compound under basic conditions.
Addition of the Phenyl Group: The final step involves the coupling of the thiophene-pyrimidine intermediate with a phenyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have known pharmacological properties.
Pyrimidine Derivatives: Including various antiviral and anticancer agents.
Uniqueness
ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20ClN3O3S2 |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-4-10-30-22-24-11-16(23)18(25-22)19(27)26-20-17(21(28)29-5-2)15(12-31-20)14-8-6-13(3)7-9-14/h4,6-9,11-12H,1,5,10H2,2-3H3,(H,26,27) |
InChI Key |
XEMQTGGCWOTYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NC(=NC=C3Cl)SCC=C |
Origin of Product |
United States |
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